molecular formula C15H28N2O2 B11769195 tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate

tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B11769195
M. Wt: 268.39 g/mol
InChI Key: RHTWNOJROYGSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate is a chemical compound with the molecular formula C15H28N2O2 and a molecular weight of 268.40 g/mol . It is characterized by a spirocyclic structure, which includes a tert-butyl group, an amino group, and a carboxylate group. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxylate group may produce alcohols .

Scientific Research Applications

tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure may influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both an amino group and a carboxylate group. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 10-amino-2-azaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-5-8-15(11-17)7-4-6-12(16)10-15/h12H,4-11,16H2,1-3H3

InChI Key

RHTWNOJROYGSOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCC(C2)N

Origin of Product

United States

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